
Hpk1-IN-41
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hematopoietic progenitor kinase 1 inhibitor 41 (Hpk1-IN-41) is a small molecule inhibitor targeting hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is an intracellular protein kinase that negatively regulates T cell signaling and proliferation. By inhibiting hematopoietic progenitor kinase 1, this compound enhances T cell activation and cytokine production, making it a promising candidate for immuno-oncology therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-41 involves multiple steps, including the formation of a fused ring substituted six-membered heterocyclic compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
化学反应分析
Types of Reactions
Hpk1-IN-41 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .
科学研究应用
Hpk1-IN-41 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various biochemical pathways.
Biology: Investigated for its effects on T cell activation and cytokine production.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy by enhancing anti-tumor immune responses.
Industry: Utilized in the development of new immuno-oncology drugs and therapies
作用机制
Hpk1-IN-41 exerts its effects by inhibiting the activity of hematopoietic progenitor kinase 1. Upon T cell receptor activation, hematopoietic progenitor kinase 1 phosphorylates the adaptor protein SLP76, recruiting the negative regulator 14-3-3 and targeting components of the T cell receptor signaling complex for degradation. By inhibiting hematopoietic progenitor kinase 1, this compound prevents this negative regulation, leading to enhanced T cell activation and cytokine production .
相似化合物的比较
Similar Compounds
Compound 1: A highly potent inhibitor of hematopoietic progenitor kinase 1 with similar effects on T cell activation.
Compound K: Another selective hematopoietic progenitor kinase 1 inhibitor with promising anti-tumor efficacy.
ISM9182A: A novel hematopoietic progenitor kinase 1 inhibitor with immune modulatory activity.
Uniqueness of Hpk1-IN-41
This compound stands out due to its high potency and selectivity in inhibiting hematopoietic progenitor kinase 1. It has demonstrated significant efficacy in enhancing T cell activation and cytokine production, making it a valuable tool for immuno-oncology research and potential therapeutic applications .
属性
分子式 |
C28H33N5O2 |
|---|---|
分子量 |
471.6 g/mol |
IUPAC 名称 |
[6-(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-8-[(2S)-pyrrolidin-2-yl]-3,4-dihydro-1H-isoquinolin-2-yl]-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone |
InChI |
InChI=1S/C28H33N5O2/c1-17-12-30-27-23(17)11-20(13-31-27)19-9-18-6-8-32(16-25(18)24(10-19)26-3-2-7-29-26)28(34)33-14-21-4-5-22(15-33)35-21/h9-13,21-22,26,29H,2-8,14-16H2,1H3,(H,30,31)/t21?,22?,26-/m0/s1 |
InChI 键 |
XZWXPIVFXBEBHR-LUFKIMSYSA-N |
手性 SMILES |
CC1=CNC2=C1C=C(C=N2)C3=CC4=C(CN(CC4)C(=O)N5CC6CCC(C5)O6)C(=C3)[C@@H]7CCCN7 |
规范 SMILES |
CC1=CNC2=C1C=C(C=N2)C3=CC4=C(CN(CC4)C(=O)N5CC6CCC(C5)O6)C(=C3)C7CCCN7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


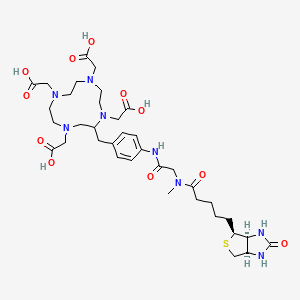

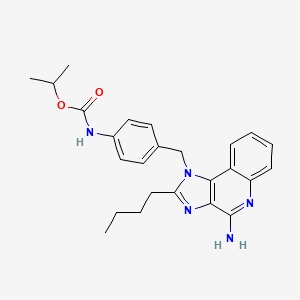
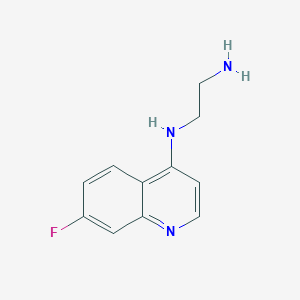
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
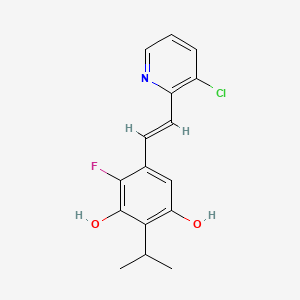
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)
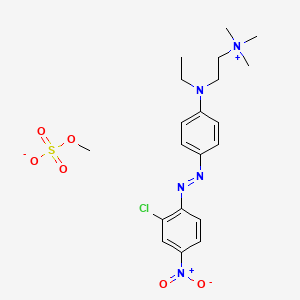
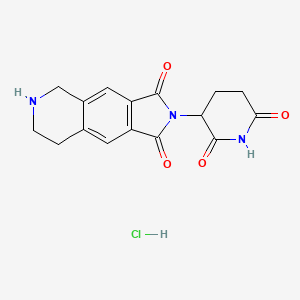

![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
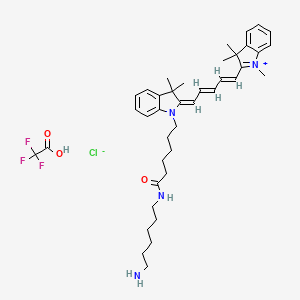
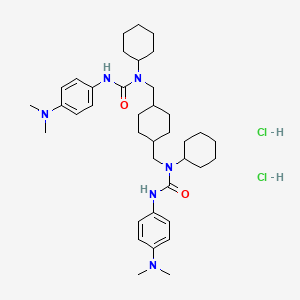
![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)
